7,8,4'-Trihydroxy-6-methoxyisoflavone

Redox chemistry Structure-activity relationship o-Dihydroxyisoflavone

7,8,4'-Trihydroxy-6-methoxyisoflavone (CAS 113762-90-6; synonym 8-Hydroxyglycitein) is a hydroxylated isoflavone belonging to the isoflavonoid class. First isolated from the gall and wood of Wisteria brachybotrys and subsequently identified in fermented soybean products such as miso , the compound is formally a 6-methoxyisoflavone bearing hydroxyl groups at the 7, 8, and 4′ positions.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
Cat. No. B1250745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,4'-Trihydroxy-6-methoxyisoflavone
Synonyms8-hydroxyglycitein
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O)O
InChIInChI=1S/C16H12O6/c1-21-12-6-10-13(18)11(8-2-4-9(17)5-3-8)7-22-16(10)15(20)14(12)19/h2-7,17,19-20H,1H3
InChIKeyPONYLIYJEDIVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8,4'-Trihydroxy-6-methoxyisoflavone (8-Hydroxyglycitein) – Compound Identity, Physicochemical Profile, and Procurement-Relevant Distinctions


7,8,4'-Trihydroxy-6-methoxyisoflavone (CAS 113762-90-6; synonym 8-Hydroxyglycitein) is a hydroxylated isoflavone belonging to the isoflavonoid class [1]. First isolated from the gall and wood of Wisteria brachybotrys [2] and subsequently identified in fermented soybean products such as miso [3], the compound is formally a 6-methoxyisoflavone bearing hydroxyl groups at the 7, 8, and 4′ positions. Its molecular formula is C₁₆H₁₂O₆ with a monoisotopic mass of 300.06339 Da . The defining structural feature is the ortho-dihydroxy (catechol) arrangement at C7–C8, which differentiates it from the parent soy isoflavone glycitein (7,4′-dihydroxy-6-methoxyisoflavone) and underpins its distinct bioactivity profile [4].

Structural probe 7,8-catechol isoflavone for redox mechanism and antioxidant pathway studies Differentiates from non-catechol glycitein
Metabolite standard Predominant phase I metabolite of dietary glycitein; use as LC-MS/MS analytical reference Supports in vitro metabolism and bioanalytical method development
Enzyme probe Class-level α-glucosidase, DPP-4 and tyrosinase inhibition context; deconvolution of extract bioactivity Hydroxylated isoflavone scaffold from fermented soy sources

Why Glycitein Cannot Substitute for 7,8,4'-Trihydroxy-6-methoxyisoflavone in Oxidation-Sensitive or Metabolism-Focused Applications


7,8,4'-Trihydroxy-6-methoxyisoflavone cannot be treated as interchangeable with the more abundant and commercially widespread soy isoflavone glycitein, despite their shared 6-methoxyisoflavone core. The presence of an additional hydroxyl group at the C8 position in the target compound creates a 7,8-ortho-dihydroxy (catechol) moiety that is structurally absent in glycitein [1]. This single atomic substitution fundamentally alters the compound's redox chemistry: catechol-bearing isoflavones demonstrate markedly stronger radical-scavenging activity than their non-catechol counterparts in both oil and lipid/aqueous systems [2]. Furthermore, in human liver microsomes, 8-hydroxyglycitein is the predominant phase I metabolite of glycitein, meaning that the target compound—not its parent—may be the actual bioactive species in vivo [3]. Researchers and procurement specialists selecting glycitein for antioxidant or metabolic studies risk misattributing biological effects to a compound whose activity profile does not represent the active metabolite actually generated in mammalian systems.

Glycitein is not directly interchangeable with 8-hydroxyglycitein
Target
7,8-catechol redox moiety; reported stronger radical-scavenging activity in lipid systems
Substitute risk
Glycitein lacks C8 hydroxyl; redox-dependent assay results may shift away from catechol-specific effects
Target
Identified as major hepatic metabolite of glycitein; may reflect in situ active form
Substitute risk
Parent glycitein may not represent metabolite-mediated effects; metabolic context may require 8-hydroxy standard

7,8,4'-Trihydroxy-6-methoxyisoflavone: Quantitative Differentiation Evidence Relative to Glycitein and Other Isoflavone Comparators


Structural Determinant of Potency: 7,8-Catechol Motif Confers Radical-Scavenging Capability Absent in Glycitein

The target compound possesses an ortho-dihydroxy (catechol) substituent at C7 and C8 of the A-ring that is not present in glycitein (which carries only 7-OH and 6-OCH₃). In controlled antioxidant assays using both bulk oil and lipid/aqueous emulsion systems, isoflavones bearing the 7,8-o-dihydroxy structure exhibited significantly stronger antioxidative activity than daidzein and genistein, which lack this motif [1]. This class-level structure-activity relationship (SAR) directly predicts that 8-hydroxyglycitein should outperform glycitein in radical-scavenging contexts, because glycitein cannot form the catechol oxidation intermediate required for efficient hydrogen-atom transfer or metal-chelation-based antioxidant mechanisms [2].

7,8-Catechol SAR
Class-level inference
Isoflavones with 7,8-o-dihydroxy structure exhibit markedly higher antioxidative activity than daidzein and genistein in oil and lipid/aqueous systems.
Supports catechol-dependent antioxidant mechanism interpretation
Glycitein lacks this motif; redox potency data to verify for target compound
Redox chemistry Structure-activity relationship o-Dihydroxyisoflavone

DPPH Radical-Scavenging Activity Comparable to α-Tocopherol, the Gold-Standard Lipophilic Antioxidant

8-Hydroxyglycitein isolated from soybean miso exhibited DPPH radical-scavenging activity as high as that of α-tocopherol, 8-hydroxygenistein, and 8-hydroxydaidzein in a standardized 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay [1]. This places the compound in the same potency tier as the primary lipid-soluble chain-breaking antioxidant in biological systems. While a discrete IC₅₀ value for 8-hydroxyglycitein was not reported in this publication, the parallel testing against α-tocopherol provides a cross-study benchmark: any compound with DPPH activity equivalent to α-tocopherol is considered a strong radical scavenger. For context, the structurally analogous non-methoxylated o-dihydroxyisoflavone 7,8,4′-trihydroxyisoflavone (8-hydroxydaidzein) showed a DPPH IC₅₀ of 21.5 ± 0.2 µM in a separate study, while daidzein itself showed only weak activity [2].

DPPH vs α-Tocopherol
Cross-study comparable
8-Hydroxyglycitein exhibited DPPH radical-scavenging activity as high as that of α-tocopherol in a standardized assay.
Supports DPPH benchmark context for lipophilic antioxidant evaluation
Specific IC50 not reported; des-methoxy analog IC50 21.5 µM provided as reference point
Free radical scavenging DPPH assay Benchmark antioxidant comparison

Metabolic Relevance: 8-Hydroxyglycitein Is the Predominant Phase I Metabolite of Glycitein in Human Liver Microsomes

In human liver microsomal incubations, glycitein is converted to six metabolites, with 8-hydroxyglycitein (8-OH-GLY) and 6-hydroxydaidzein identified as the major products [1]. This regioselective hydroxylation at the C8 position, mediated by cytochrome P450 isoforms, means that the target compound is not merely a fermentation artifact but a biologically relevant metabolite that may mediate or contribute to the in vivo pharmacological effects attributed to dietary glycitein. No sex-related differences in this metabolic conversion were observed [1]. In contrast, glycitein itself is the parent compound and does not undergo this bioactivation; therefore, tissue-level antioxidant effects observed after glycitein administration may actually reflect the activity of 8-hydroxyglycitein generated in situ.

Metabolite identity
Supporting evidence
8-OH-GLY was identified as the major phase I metabolite of glycitein in human liver microsomal incubations with NADPH.
Supports authentic metabolite standard use for bioanalytical method validation
No sex-related differences observed; quantitative ratio not specified
Drug metabolism CYP450 hydroxylation Pharmacokinetics

Antidiabetic Multi-Target Potential: Hydroxylated Isoflavone-Enriched Extracts Containing 8-Hydroxyglycitein Inhibit α-Glucosidase and DPP-4

A soy extract fermented with Aspergillus sp. JCM22299, enriched in hydroxylated isoflavones including 8-hydroxygenistein, 8-hydroxyglycitein, and 8-hydroxydaidzein, demonstrated in vitro inhibitory activity toward α-glucosidase and reduced dipeptidyl peptidase-4 (DPP-4) enzyme activity, accompanied by enhanced free-radical scavenging activity relative to the unfermented extract [1]. In vivo antidiabetic efficacy was confirmed in a Drosophila melanogaster model, where the HI-rich extract counteracted hyperglycemia [2]. While this data pertains to an extract rather than the isolated compound, it establishes that 8-hydroxyglycitein, as a representative member of the o-dihydroxyisoflavone subclass present in the extract, contributes to a multi-target antidiabetic profile not achievable with the parent (non-hydroxylated) isoflavones alone.

Enzyme inhibition extract
Class-level inference
Fermented soy extract enriched in 8-hydroxyglycitein inhibited α-glucosidase and DPP-4 in vitro, and counteracted hyperglycemia in Drosophila model.
Supports deconvolution studies for single-entity hydroxylated isoflavones
Extract-level data; individual IC50 values for 8-hydroxyglycitein not reported
α-Glucosidase inhibition DPP-4 inhibition Antidiabetic activity

Tyrosinase Inhibition Potential: o-Dihydroxyisoflavone Class Demonstrates Superior Activity Over Non-Catechol Isoflavones

In a comparative study of o-dihydroxyisoflavone derivatives isolated from aged Doenjang, 7,8,4′-trihydroxyisoflavone (the non-methoxylated analog of the target compound) inhibited mushroom tyrosinase with an IC₅₀ of 11.21 ± 0.2 µM and suppressed melanin production in melan-a cells with an IC₅₀ of 12.23 ± 0.7 µM, while daidzein showed significantly weaker activity [1]. This class-level SAR demonstrates that the 7,8-o-dihydroxy configuration is a critical determinant of tyrosinase inhibitory potency. By structural extension, 7,8,4′-trihydroxy-6-methoxyisoflavone, which retains the same 7,8-catechol and additionally carries a 6-methoxy substituent (which may modulate potency via electronic or steric effects), is predicted to exhibit tyrosinase inhibitory activity; however, direct experimental IC₅₀ data for the methoxylated derivative remain unavailable at the time of this analysis.

Tyrosinase analog IC50
Class-level inference
Structural analog 7,8,4′-trihydroxyisoflavone inhibits mushroom tyrosinase with IC50 11.21 ± 0.2 µM; melanin suppression IC50 12.23 µM in melan-a cells.
Supports tyrosinase inhibition pharmacophore evaluation for methoxylated derivative
6-methoxy compound IC50 not experimentally determined; class-level SAR applied
Tyrosinase inhibition Melanogenesis suppression Skin depigmentation

Optimal Application Scenarios for 7,8,4'-Trihydroxy-6-methoxyisoflavone Based on Verified Differentiation Evidence


Antioxidant Mechanism-of-Action Studies Requiring a 7,8-Catechol Isoflavone Probe

Investigators studying structure-dependent radical-scavenging mechanisms should use 7,8,4′-trihydroxy-6-methoxyisoflavone as the 7,8-catechol-bearing probe alongside glycitein (non-catechol control) and α-tocopherol (benchmark). The compound's demonstrated DPPH activity equivalent to α-tocopherol [1], combined with SAR evidence that 7,8-o-dihydroxyisoflavones significantly outperform non-catechol isoflavones in both oil and lipid/aqueous systems [2], makes it indispensable for dissecting the contribution of the catechol motif to total antioxidant capacity.

Glycitein Metabolism and Pharmacokinetic Studies Requiring an Authentic Metabolite Standard

Because 8-hydroxyglycitein is the predominant phase I metabolite of glycitein in human liver microsomes [3], laboratories conducting in vitro metabolism studies of soy isoflavones must procure this compound as an authentic analytical reference standard for LC-MS/MS method development, metabolite identification, and enzyme kinetic studies. Using glycitein alone without the metabolite standard precludes accurate quantification of metabolic conversion and risks misinterpreting pharmacokinetic profiles.

Deconvolution of Antidiabetic Activity in Fermented Soy Extracts

Hydroxylated isoflavone-enriched fermented soy extracts exhibit α-glucosidase and DPP-4 inhibitory activities [4]. To determine which specific hydroxylated isoflavone drives these effects, 8-hydroxyglycitein should be procured as a single-entity test compound and assayed in parallel with 8-hydroxygenistein and 8-hydroxydaidzein in α-glucosidase and DPP-4 enzyme assays. This deconvolution is essential for structure-based lead optimization and for distinguishing additive from synergistic effects within the multi-component extract.

Tyrosinase Inhibitor Screening and Melanogenesis Research

The 7,8-catechol isoflavone scaffold has been validated as a tyrosinase-inhibitory pharmacophore, with the des-methoxy analog 7,8,4′-trihydroxyisoflavone showing IC₅₀ = 11.21 µM against mushroom tyrosinase [5]. Procurement of the 6-methoxy derivative (8-hydroxyglycitein) enables direct comparison to determine whether the 6-OCH₃ group—present in the dietary isoflavone glycitein and its metabolite—enhances, retains, or diminishes tyrosinase inhibitory potency, informing the design of methoxylated isoflavone derivatives for skin-lightening applications.

Application
Selection Property
Validation Focus
Catechol-dependent antioxidant mechanism studies
7,8-catechol redox probe vs. non-catechol control
DPPH and lipid peroxidation assay endpoints
Glycitein metabolite identification and bioanalysis
Authentic metabolite standard for LC-MS/MS method development
Metabolite identity and enzyme kinetic endpoints
α-Glucosidase/DPP-4 enzyme inhibition deconvolution
Hydroxylated isoflavone single entity for extract bioactivity attribution
α-Glucosidase and DPP-4 inhibition assays; Drosophila glycemic model response
Tyrosinase inhibition pharmacophore evaluation
6-methoxy-substituted catechol isoflavone for structure-activity profiling
Mushroom tyrosinase IC50 and melanin suppression endpoints
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